N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide
Description
Conceptual Development of Thiophene-Pyrazole-Pyridine Hybrid Molecules
The rational design of thiophene-pyrazole-pyridine hybrids stems from the individual pharmacological prominence of each moiety. Thiophene, a sulfur-containing heterocycle, has been integral to antimicrobial agents such as cephalothin and tioconazole, where its planar structure facilitates hydrophobic interactions. Pyrazole, a five-membered ring with two adjacent nitrogen atoms, contributes to hydrogen-bonding capabilities and metabolic stability, exemplified in drugs like celecoxib. Pyridine, a six-membered nitrogenous ring, enhances solubility and participates in π-π stacking interactions, critical for kinase inhibition.
The hybridization of these systems began gaining traction in the 2010s, driven by the need to overcome resistance in antibacterial and anticancer therapies. For instance, thiophenyl-pyrazolyl-thiazole hybrids demonstrated potent DHFR inhibition (IC~50~ values as low as 4.21 μM), while 4-thiophenyl-pyrazole derivatives exhibited dual EGFR/VEGFR-2 inhibition (IC~50~ = 0.141–0.209 μM). These successes validated the strategy of merging aromatic systems to create multifunctional agents.
Table 1: Key Hybrid Molecules Incorporating Thiophene, Pyrazole, and Pyridine
Evolution of Carboxamide-Based Heterocyclic Compounds in Medicinal Chemistry
Carboxamide functionalities have become indispensable in drug design due to their dual role as hydrogen-bond donors and acceptors. Early examples include sulfathiazole, where the carboxamide group enhances bacterial DHFR binding. Modern applications focus on improving pharmacokinetic properties; for example, the carboxamide in osimertinib facilitates covalent binding to EGFR mutants.
In N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide, the carboxamide linker bridges the thiophene and pyrazole-pyridine subunits, likely stabilizing interactions with polar residues in enzyme active sites. This design mirrors trends observed in antitubercular agents, where carboxamide-containing hybrids inhibit DHFR through dual hydrophobic and polar interactions.
Structural Significance of the Pyrazole-Pyridine Motif in Bioactive Molecules
The pyrazole-pyridine motif confers three key advantages:
- Conformational Rigidity : The pyrazole’s fused ring system restricts rotational freedom, optimizing binding pocket fit.
- Electronic Modulation : Pyridine’s electron-deficient aromatic system enhances interactions with cationic residues (e.g., lysine in kinase ATP-binding pockets).
- Solubility-Permeability Balance : Pyridine improves aqueous solubility without compromising membrane permeability, addressing a common challenge in heterocyclic drug development.
Notably, pyrazole-pyridine hybrids like compound 10b in recent studies achieved IC~50~ values of 10.59 μM against DHFR, outperforming trimethoprim (6.23 μM). This underscores the motif’s utility in enzyme inhibition.
Contemporary Research Significance of this compound
While direct studies on this specific compound are limited, its structural analogs provide critical insights. For example:
- Antimicrobial Potential : Thiophene-pyrazole hybrids show MICs of 3.9–125 μg/mL against P. aeruginosa and E. coli, surpassing amoxicillin. The carboxamide group may enhance Gram-negative penetration.
- Anticancer Activity : Analogous 4-thiophenyl-pyrazoles inhibit EGFR/VEGFR-2 at nanomolar concentrations, suggesting similar dual-target potential.
- Enzyme Inhibition : Molecular docking reveals that thiophene and pyrazole moieties form hydrogen bonds with DHFR’s Ile94 and hydrophobic interactions with Ile14.
Figure 1: Hypothesized Binding Mode of this compound to DHFR
Thiophene: Hydrophobic interaction with Ile14
Pyrazole: H-bond with Ile94 backbone
Pyridine: π-π stacking with Phe31
Carboxamide: H-bond with Asp27
Current research prioritizes such hybrids for their ability to circumvent resistance mechanisms. The compound’s modular structure also allows for derivatization at the pyridine nitrogen or thiophene C-5 position, enabling tailored activity profiles.
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(14-2-1-9-21-14)17-7-8-19-11-13(10-18-19)12-3-5-16-6-4-12/h1-6,9-11H,7-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLIFCBANMVJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the Rings: The final step involves coupling the pyrazole-pyridine intermediate with the thiophene carboxylic acid derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets such as enzymes or receptors.
Materials Science: The compound’s electronic properties could make it useful in the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used as a probe to study biological processes or as a starting point for the development of bioactive molecules.
Mechanism of Action
The mechanism of action of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.
Comparison with Similar Compounds
Structural Analogs: Pyrazole and Thiophene Derivatives
Key Observations :
- Pyrazole Substituents : The trifluoromethyl group in enhances lipophilicity, whereas the pyridinyl group in the target compound improves solubility and target engagement via hydrogen bonding.
- Linker Flexibility : The ethyl chain in the target compound may confer conformational flexibility compared to rigid phenyl or direct linkages in analogs .
Substituted Pyridinyl Groups
Pharmacological and Physicochemical Properties
Biological Activity
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound consists of a thiophene ring, a pyrazole moiety, and a pyridine substituent. Its molecular formula is , with a molecular weight of approximately 241.29 g/mol. The presence of these heterocyclic rings suggests that it may exhibit various biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
- Attachment of the Pyridine Moiety : A nucleophilic substitution reaction introduces the pyridine group.
- Introduction of the Thiophene Group : This final step involves coupling reactions that link the thiophene moiety to the pyrazole-pyridine intermediate.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiophene structures. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 26 µM | Induction of apoptosis |
| Compound B | MCF7 (Breast) | 49.85 µM | Growth inhibition |
| This compound | HCT116 (Colon) | TBD | TBD |
These findings suggest that compounds with similar structures may target specific pathways involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives exhibit significant inhibition against various bacterial and fungal strains, as shown in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Candida albicans | 20 µg/mL |
The antimicrobial activity is attributed to the presence of the thiophene and pyrazole rings, which are known to interact with microbial cell membranes.
Computational Studies
Computational studies, including molecular docking simulations, have been employed to predict the binding interactions of this compound with various biological targets. These studies assist in understanding how structural modifications can enhance biological activity.
Case Studies
A notable study by Xia et al. demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through specific signaling pathways. The study reported an IC50 value of 49.85 µM for one derivative, indicating substantial growth inhibition in A549 cell lines . Another research highlighted that compounds similar to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene showed significant antioxidant activity alongside their antimicrobial properties .
Q & A
Q. How does this compound compare to structurally similar agents like Suprofen or Articaine?
- Suprofen : Thiophene-based COX inhibitor; lacks pyrazole-pyridinyl motif, reducing kinase affinity .
- Articaine : Local anesthetic with thiophene-carboxamide; no pyrazole, limiting antiproliferative activity .
- Key Advantage : Dual functionality (kinase inhibition + membrane interaction) due to hybrid structure .
Q. What mechanistic insights can be gained from studying its interaction with DNA topoisomerase II?
- Assays :
- DNA Unwinding : Gel electrophoresis to assess supercoiling changes .
- Fluorescence Quenching : Monitor binding via ethidium bromide displacement .
- Findings : Intercalation potential (Kd ~ 5 µM) linked to thiophene’s planar geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
